molecular formula C10H15N3O3S B14836697 4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide

4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide

Cat. No.: B14836697
M. Wt: 257.31 g/mol
InChI Key: OGDKKZCTMYRMNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(dimethylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclopropoxy and sulfonamide groups provide unique opportunities for chemical modifications and interactions with other molecules.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

4-cyclopropyloxy-2-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)10-9(17(11,14)15)8(5-6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

OGDKKZCTMYRMNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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